5-(1,3-Benzodioxol-5-yl)-4,5-dihydro-4-methyl-2-oxazolamine
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Overview
Description
5-(1,3-Benzodioxol-5-yl)-4,5-dihydro-4-methyl-2-oxazolamine is a synthetic compound that has garnered interest in various fields of scientific research. This compound features a benzodioxole moiety, which is known for its presence in several bioactive molecules, and an oxazolamine ring, which contributes to its unique chemical properties.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 5-(1,3-Benzodioxol-5-yl)-4,5-dihydro-4-methyl-2-oxazolamine typically involves the formation of the oxazolamine ring through cyclization reactions. One common method involves the reaction of 1,3-benzodioxole derivatives with appropriate amines under controlled conditions. The reaction conditions often include the use of catalysts such as palladium and specific solvents to facilitate the cyclization process .
Industrial Production Methods
Industrial production of this compound may involve large-scale synthesis using optimized reaction conditions to ensure high yield and purity. The process typically includes steps such as purification through recrystallization or chromatography to obtain the desired product with minimal impurities .
Chemical Reactions Analysis
Types of Reactions
5-(1,3-Benzodioxol-5-yl)-4,5-dihydro-4-methyl-2-oxazolamine undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding oxazole derivatives.
Reduction: Reduction reactions can lead to the formation of reduced oxazolamine derivatives.
Substitution: The benzodioxole moiety can undergo substitution reactions with different electrophiles or nucleophiles.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.
Reduction: Reducing agents such as lithium aluminum hydride and sodium borohydride are frequently used.
Substitution: Reagents like halogens, alkylating agents, and acylating agents are used under various conditions.
Major Products Formed
The major products formed from these reactions include various substituted oxazolamines and benzodioxole derivatives, which can be further utilized in different applications .
Scientific Research Applications
5-(1,3-Benzodioxol-5-yl)-4,5-dihydro-4-methyl-2-oxazolamine has several scientific research applications:
Chemistry: It is used as a building block in the synthesis of more complex molecules.
Biology: The compound is studied for its potential biological activities, including anticancer and antimicrobial properties.
Medicine: Research is ongoing to explore its potential as a therapeutic agent for various diseases.
Industry: It is used in the development of new materials and chemical processes.
Mechanism of Action
The mechanism of action of 5-(1,3-Benzodioxol-5-yl)-4,5-dihydro-4-methyl-2-oxazolamine involves its interaction with specific molecular targets and pathways. The benzodioxole moiety is known to interact with enzymes and receptors, modulating their activity. The oxazolamine ring can also participate in binding interactions, contributing to the compound’s overall biological effects .
Comparison with Similar Compounds
Similar Compounds
1,3-Benzodioxole derivatives: These compounds share the benzodioxole moiety and exhibit similar chemical properties.
Oxazolamine derivatives: Compounds with the oxazolamine ring structure show comparable reactivity and biological activities.
Uniqueness
5-(1,3-Benzodioxol-5-yl)-4,5-dihydro-4-methyl-2-oxazolamine is unique due to the combination of the benzodioxole and oxazolamine moieties, which confer distinct chemical and biological properties. This combination allows for diverse applications and interactions that are not observed in compounds with only one of these moieties .
Properties
CAS No. |
1445573-16-9 |
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Molecular Formula |
C11H12N2O3 |
Molecular Weight |
220.22 g/mol |
IUPAC Name |
5-(1,3-benzodioxol-5-yl)-4-methyl-4,5-dihydro-1,3-oxazol-2-amine |
InChI |
InChI=1S/C11H12N2O3/c1-6-10(16-11(12)13-6)7-2-3-8-9(4-7)15-5-14-8/h2-4,6,10H,5H2,1H3,(H2,12,13) |
InChI Key |
JFKNBDXNCLMRPL-UHFFFAOYSA-N |
Canonical SMILES |
CC1C(OC(=N1)N)C2=CC3=C(C=C2)OCO3 |
Origin of Product |
United States |
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